

Validating the Spectroscopic Data of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to provide a validated reference for researchers. By comparing the spectroscopic characteristics of analogous compounds, we can confidently predict and validate the spectral features of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**.

The comparative data presented herein is essential for quality control, structural confirmation, and impurity profiling in synthetic chemistry and drug development pipelines.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** and its structural analogs.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Source
1-(4-Methylphenyl)-1-cyclopropanecarbonitrile (Expected)	~2240 (C≡N stretch), ~3050-3000 (Aromatic & Cyclopropyl C-H stretch), ~1610, 1510 (Aromatic C=C stretch), ~820 (para-substituted benzene C-H bend)	Theoretical
1-(4-methylphenyl)cyclohexanecarbonitrile	Not explicitly detailed, but a spectrum is available for viewing. [1]	NIST WebBook [1]
Cyclopropanecarbonitrile	A spectrum is available from the Coblenz Society's collection, measured on a dispersive instrument. [2]	NIST WebBook [2]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Methyl Protons	Cyclopropyl Protons	Source
1-(4-Methylphenyl)-1-cyclopropanecarbonitrile (Expected)	~7.3-7.1 (d, 2H), ~7.1-6.9 (d, 2H)	~2.3 (s, 3H)	~1.5-1.2 (m, 4H)	Theoretical
1-Phenylcyclopropylcarbonitrile	Data available from Sigma-Aldrich Co. LLC. [3]	N/A	Data available. [3]	PubChem [3]
Cyclopropanecarbonitrile	N/A	N/A	1.356 (m, 1H), 0.944 (m, 2H), 0.943 (m, 2H)	ChemicalBook [4]

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons	Methyl Carbon	Cyclopropyl Carbons	Cyano Carbon	Quaternary Carbon	Source
1-(4-Methylphenyl)-1-cyclopropene-1-carbonitrile (Expected)						Theoretical
1-Phenylcyclopropanecarbonitrile	Data available. [3]	N/A	Data available. [3]	Data available. [3]	Data available. [3]	PubChem[3]
Cyclopropene-1-carbonitrile	N/A	N/A	Data available.	Data available.	Data available.	PubChem[5]

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragmentation (m/z)	Source
1-(4-Methylphenyl)-1-cyclopropanecarbonitrile (Expected)	C ₁₂ H ₁₃ N	171.24	171 (M+), 156 (M-CH ₃), 143 (M-C ₂ H ₄), 116, 91	Theoretical
1-(4-methylphenyl)cyclopentane-1-carbonitrile	C ₁₃ H ₁₅ N	185.27	Predicted CCS data available for various adducts. [6]	PubChemLite[6]
Cyclopropanecarbonitrile	C ₄ H ₅ N	67.09	Data available.[5]	PubChem[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). Characteristic absorption bands are assigned to specific

functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ^1H NMR) is used.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of a reference standard, typically tetramethylsilane (TMS), is added (or is present in the solvent) to calibrate the chemical shift scale to 0 ppm. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: The spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.
 - ^{13}C NMR: Due to the low natural abundance of ^{13}C , more scans are typically required. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
- Data Analysis: The chemical shifts (δ) in parts per million (ppm), integration of the signals (for ^1H NMR), and coupling patterns (multiplicity and coupling constants) are analyzed to determine the structure of the molecule.

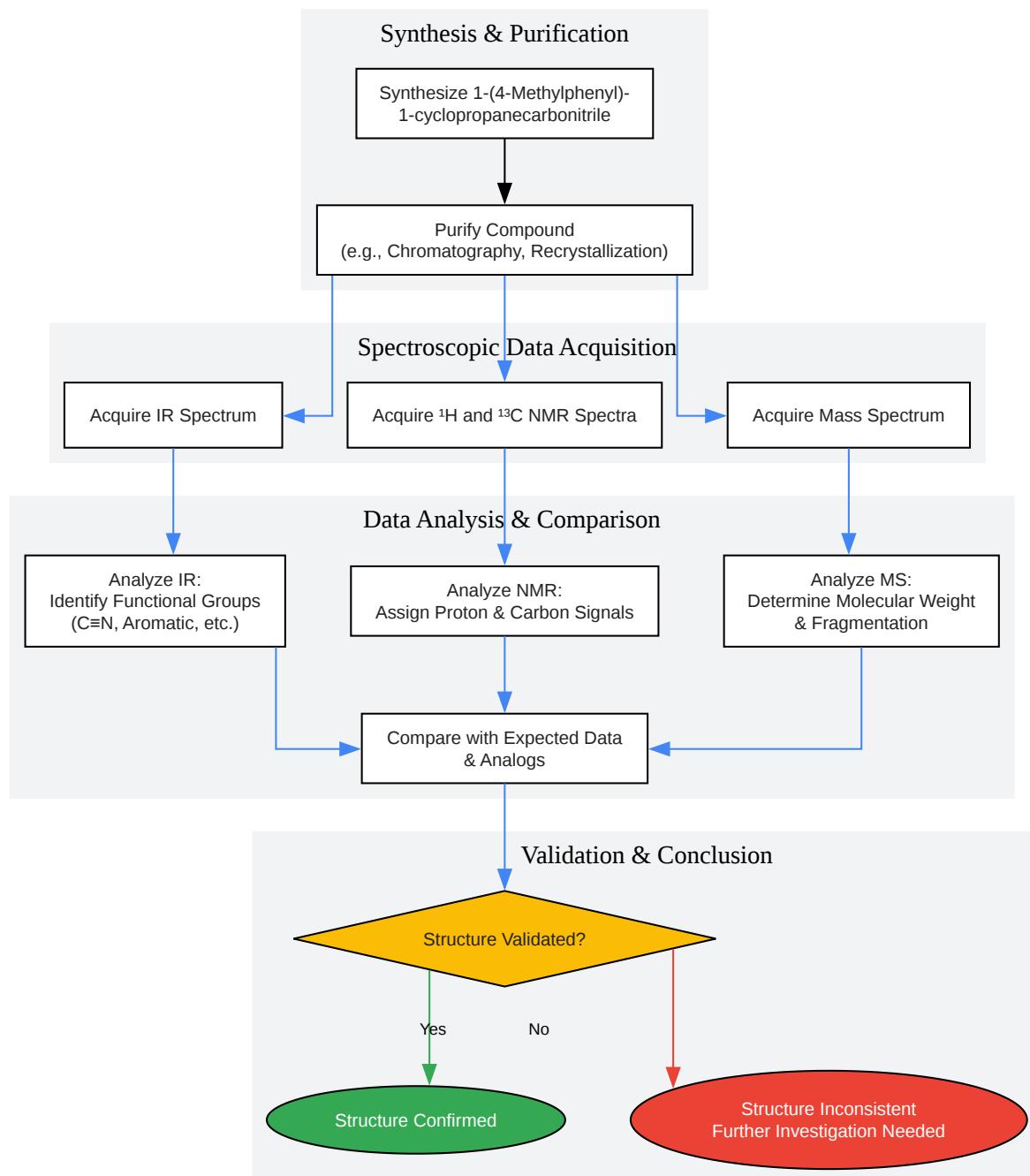
Mass Spectrometry (MS)

- Instrumentation: Various types of mass spectrometers can be used, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or a standalone mass spectrometer with a direct infusion probe. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
- Sample Preparation:
 - GC-MS: The sample is dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

- LC-MS: The sample is dissolved in a solvent compatible with the liquid chromatograph's mobile phase and injected.
- Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ionization source.
- Data Acquisition: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). A mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Analysis: The molecular ion peak (M^+) provides the molecular weight of the compound. The fragmentation pattern, which consists of peaks at lower m/z values, provides information about the structure of the molecule.

Logical Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for validating the spectroscopic data of a synthesized compound like **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**.



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Caption: Workflow for spectroscopic validation of a synthesized compound.

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